molecular formula C16H21ClN4O B6943745 N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride

N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride

Cat. No.: B6943745
M. Wt: 320.82 g/mol
InChI Key: LQPGRLUAOUSZNU-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentyl ring, a pyrazole ring, and a carboxamide group, making it a versatile molecule for chemical reactions and biological interactions.

Properties

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O.ClH/c17-11-16(8-4-5-9-16)18-15(21)14-10-13(19-20-14)12-6-2-1-3-7-12;/h1-3,6-7,10H,4-5,8-9,11,17H2,(H,18,21)(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPGRLUAOUSZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)NC(=O)C2=CC(=NN2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring is often synthesized through cyclization reactions involving appropriate precursors such as cyclopentanone.

    Pyrazole Ring Formation: The pyrazole ring is usually formed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, potentially yielding hydrazines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound can interact with various biomolecules, potentially serving as a ligand for receptors or enzymes. Its structural features enable it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for biological activity.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for drug development.

Industry

Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine
  • N-[1-(aminomethyl)cyclopentyl]-N,N-diethylamine

Uniqueness

Compared to similar compounds, N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride stands out due to its pyrazole ring and carboxamide group. These features confer unique chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.

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